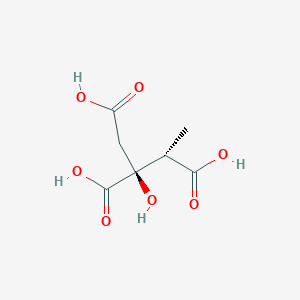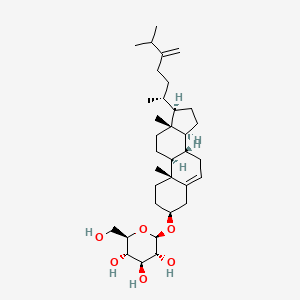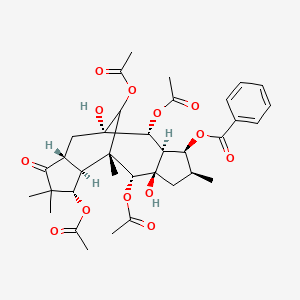
3-(2-Aminoethyl)benzene-1,2-diol
Übersicht
Beschreibung
Dopamine is a catecholamine neurotransmitter present in a wide variety of animals, including both vertebrates and invertebrates . It is an organic chemical of the catecholamine and phenethylamine families . Dopamine’s chemical formula is C8H11NO2 .
Synthesis Analysis
Dopamine is synthesized in the body in several steps . First, the amino acid tyrosine is modified by tyrosine hydroxylase to form DOPA. This is a crucial step in the formation of Dopamine and is called the rate-limiting step. DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine .Molecular Structure Analysis
The molecular structure of dopamine consists of a catechol structure (a benzene ring with two hydroxyl side groups) with one amine group attached via an ethyl chain . Its chemical formula is C8H11NO2 .Chemical Reactions Analysis
Dopamine is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters . The action of dopamine is terminated by two methods: reuptake or taking up of dopamine by the dopamine transporter into the pre-synaptic membrane, and enzymatic breakdown of dopamine by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO) .Physical And Chemical Properties Analysis
Dopamine is a derivative of the amino acid tyrosine . It is a white to off-white, crystalline powder, turning pink on exposure to air and light, odorless or having a slight characteristic odor .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Enantioselective Synthesis : A study demonstrated the use of benzene-1,2-diol in the enantioselective synthesis of 2-alkylidene-3-alkyl-1,4-benzodioxanes using a palladium catalyst, achieving good yields and high enantiomeric excess (Labrosse, Lhoste, & Sinou, 2000).
Antibacterial and Antifungal Agents : Compounds derived from benzene-1,2-diol have shown promising antibacterial and antifungal activities against various microorganisms (Narayana et al., 2006).
Fluorescent Sensor for Dopamine : A study reported the use of a ligand derived from benzene-1,2-diol as a fluorescent sensor for dopamine, showing selective detection capabilities (Khattar & Mathur, 2013).
Complex Formation with Aluminium Ions : Research indicated that benzene-1,2-diol derivatives can form complexes with aluminium(III) ions, demonstrating differences in partitioning between aqueous and organic phases (Caulfield et al., 2001).
Molecular Docking for Anticancer Activities : A compound incorporating benzene-1,2-diol underwent molecular docking studies to evaluate its potential biological and anticancer activities (Julie et al., 2021).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities : Benzene-1,3-diol congeners exhibited significant antimicrobial and antioxidant activities, highlighting their potential in related applications (Paidesetty et al., 2015).
Sensor Development and Analytical Applications
Fluorescent Chemosensor for Hg2+ : A receptor based on benzene-1,2-diol was developed as a highly selective fluorescent chemosensor for detecting Hg2+ in semi-aqueous media (Patil et al., 2015).
Detection of Metal Ions : A Schiff base derivative of benzene-1,2-diol showed selective and sensitive detection for Ni2+ and Cu2+ ions in a dual-channel mode (Pawar et al., 2015).
Catalysis and Synthesis Applications
Rhodium-Catalyzed Asymmetric Hydrogenation : Derivatives of benzene-1,2-diol were used in rhodium complexes for asymmetric hydrogenation of functionalized alkenes, displaying excellent enantioselectivity and catalytic activities (Imamoto et al., 2012).
Lanthanide-Catalyzed Cyclocarbonylation : Lanthanide catalysis involving benzene-1,2-diol derivatives was employed for synthesizing benzannulated 1,3-diheteroatom cyclic compounds, demonstrating an efficient approach (Jing et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Dopamine plays a crucial role in several aspects of health and well-being, including movement, reward, addiction, stress, and memory. As such, it continues to be a major focus of research across various fields of study . Future research directions may include further exploration of its role in disease states, potential therapeutic uses, and its interaction with other neurotransmitters and pathways in the brain .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHVBRQKMHIAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903130 | |
| Record name | NoName_3727 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)benzene-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N2,N2,N9,N9-tetramethyl-11-oxo-5,6-dihydrodibenzo[3,1-b:3',1'-f][7]annulene-2,9-disulfonamide](/img/structure/B1253929.png)
![3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1253931.png)